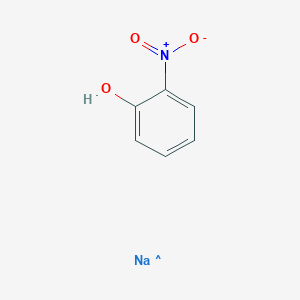
Phenol, 2-nitro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-nitro-, sodium salt is a chemical compound with the molecular formula C6H4NNaO3. It is a derivative of 2-nitrophenol, where the hydrogen atom of the hydroxyl group is replaced by a sodium ion. This compound is known for its deep red needle-like crystalline structure and is soluble in water, methanol, ethanol, and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-nitro-, sodium salt can be synthesized through the nitration of phenol, followed by neutralization with sodium hydroxide. The nitration process involves the reaction of phenol with a mixture of concentrated sulfuric acid and nitric acid, producing 2-nitrophenol. This intermediate is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of 2-nitrophenol, sodium salt typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is carried out in large reactors, and the neutralization is performed in a controlled environment to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-nitro-, sodium salt undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-aminophenol using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Commonly performed using hydrogen gas and a palladium catalyst in ethanol at room temperature.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products
Reduction: Produces 2-aminophenol.
Substitution: Produces various substituted phenols depending on the reagents used.
Scientific Research Applications
Phenol, 2-nitro-, sodium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitrophenol, sodium salt involves its interaction with various molecular targets. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The compound’s effects are mediated through its ability to undergo these reactions, influencing the pathways and molecular targets involved .
Comparison with Similar Compounds
Phenol, 2-nitro-, sodium salt can be compared with other nitrophenol derivatives:
2-Nitrophenol: The parent compound, which is less soluble in water compared to its sodium salt.
4-Nitrophenol: Another isomer with different chemical properties and applications.
3-Nitrophenol: Similar in structure but with the nitro group in a different position, leading to different reactivity and uses.
These comparisons highlight the unique solubility and reactivity of 2-nitrophenol, sodium salt, making it valuable in various applications.
Properties
Molecular Formula |
C6H5NNaO3 |
|---|---|
Molecular Weight |
162.10 g/mol |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H; |
InChI Key |
SCFXRRMXMMHURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















